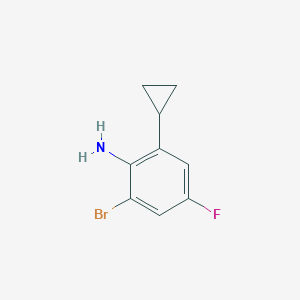

2-Bromo-6-cyclopropyl-4-fluoroaniline

Description

Properties

Molecular Formula |

C9H9BrFN |

|---|---|

Molecular Weight |

230.08 g/mol |

IUPAC Name |

2-bromo-6-cyclopropyl-4-fluoroaniline |

InChI |

InChI=1S/C9H9BrFN/c10-8-4-6(11)3-7(9(8)12)5-1-2-5/h3-5H,1-2,12H2 |

InChI Key |

NXLVEJUJGSYGNK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C(=CC(=C2)F)Br)N |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis generally follows a multistep route:

- Protection of the amino group of a suitable fluorinated aniline (e.g., 4-fluoroaniline or derivatives).

- Introduction of the cyclopropyl group at the 6-position via directed lithiation or cross-coupling methods.

- Selective bromination at the 2-position using controlled brominating agents.

- Deprotection of the amino group to yield the target aniline.

Protection of the Amino Group

To prevent undesired side reactions during halogenation, the amino group is often protected by acylation or sulfonylation. Common protecting groups include:

| Protecting Group | Abbreviation | Notes |

|---|---|---|

| Acetyl | -Ac | Easy to introduce and remove |

| t-Butyloxycarbonyl | -Boc | Stable under bromination |

| Benzyloxycarbonyl | -Cbz | Useful for selective deprotection |

| p-Toluenesulfonyl | -Tos | Provides steric hindrance |

The protection is typically carried out by reacting the fluorinated aniline with acetyl chloride or other acyl chlorides in the presence of a base such as triethylamine in dichloromethane at low temperatures (0–5 °C), followed by stirring at room temperature for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) to ensure completion.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 6-position can be introduced by:

- Directed ortho-lithiation of the protected fluorinated aniline, followed by reaction with cyclopropyl electrophiles.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) using cyclopropyl boronic acids or organozinc reagents with halogenated intermediates.

Summary Table of a Representative Preparation Route for 2-Bromo-6-Fluoroaniline (Analogous to 2-Bromo-6-Cyclopropyl-4-Fluoroaniline)

| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1. Amino protection | o-Fluoroaniline, triethylamine, acetyl chloride, DCM, 0–5 °C | Acetylated intermediate | 90–95 | >90 | Monitored by TLC |

| 2. Sulfonylation & amidation | Chlorosulfonic acid, 0–5 °C, then ammonia solution, 70 °C | Sulfonamide intermediate | 65–75 | 90–98 | Removal of residual acid by distillation |

| 3. Bromination | Hydrobromic acid, H2O2, 70–75 °C | Brominated intermediate | 50–60 | 90 | Controlled addition of peroxide |

| 4. Deprotection | 80% sulfuric acid, 160 °C | 2-Bromo-6-fluoroaniline | 60 | 89–90 | Extraction and distillation |

Analytical and Research Findings

- The use of protecting groups is essential to achieve regioselective bromination without polymerization or multiple substitutions.

- N-Bromosuccinimide and related brominating agents provide high selectivity and yields.

- Sulfonylation intermediates facilitate selective functional group transformations and improve yields.

- Reaction monitoring by TLC and purification by extraction and distillation are standard.

- The presence of fluorine influences the electronic properties of the aromatic ring, affecting regioselectivity and reaction rates.

- Cyclopropyl introduction requires careful control to avoid ring opening or side reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-cyclopropyl-4-fluoroaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

Substitution Reactions: Products with different substituents replacing the bromine atom.

Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-Bromo-6-cyclopropyl-4-fluoroaniline has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and electronic devices.

Biological Studies: It serves as a probe in biological studies to understand the interactions of

Biological Activity

2-Bromo-6-cyclopropyl-4-fluoroaniline is an organic compound that belongs to the class of aniline derivatives. Its unique molecular structure, characterized by the presence of bromine, fluorine, and a cyclopropyl group, suggests potential biological activities that are currently under investigation. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that may include halogenation and cyclopropyl group introduction. These methods can be optimized for industrial production to enhance yield and purity through techniques like continuous flow reactors.

Biological Activity

Research indicates that compounds similar to this compound are often studied for their interactions with biological systems. The substituent pattern may influence binding affinity to specific receptors or enzymes, potentially affecting various cellular processes.

- Receptor Binding : The compound may interact with various receptors involved in signaling pathways.

- Enzyme Inhibition : It could act as an inhibitor for specific enzymes, influencing metabolic pathways.

- Cytotoxicity : Preliminary studies suggest varying degrees of cytotoxicity in different cell lines, indicating potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of substituents compared to structurally similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 2-Bromoaniline | Bromine at the second position | Simpler structure without cyclopropyl or fluorine |

| 4-Fluoroaniline | Fluorine at the fourth position | Lacks bromine substitution |

| 3-Cyclopropylaniline | Cyclopropyl group at the third position | No halogen substituents |

| 2-Bromo-4-fluoroaniline | Bromine at second and fluorine at fourth positions | Similar halogen pattern but different cyclization |

| 6-Cyclopropyl-2-chloroaniline | Chlorine instead of bromine | Chlorine's different reactivity compared to bromine |

This comparative analysis highlights how the unique substituent arrangement may impart distinct biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The closest structural analogs include 4-Bromo-2-fluoro-6-methylaniline (CAS: 429683-46-5, MDL: MFCD22683228) and other halogenated aniline derivatives. Key differences and similarities are summarized below:

Table 1: Comparative Analysis of Halogenated Aniline Derivatives

Key Findings:

Substituent Positional Effects : The regiochemistry of bromo and fluoro substituents significantly impacts electronic properties. In 4-Bromo-2-fluoro-6-methylaniline, the para-bromo and ortho-fluoro arrangement may enhance resonance stabilization compared to the meta-bromo and para-fluoro configuration in the cyclopropyl analog .

Steric and Conformational Differences : The cyclopropyl group in this compound introduces greater steric hindrance compared to the methyl group in 4-Bromo-2-fluoro-6-methylaniline. This could reduce reactivity in nucleophilic aromatic substitution reactions but improve stability in hydrophobic environments .

Synthetic Utility : Methyl-substituted analogs like 4-Bromo-2-fluoro-6-methylaniline are often intermediates in pharmaceutical synthesis (e.g., kinase inhibitors), whereas cyclopropyl derivatives may target enzymes requiring bulky substituents for allosteric modulation.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the cyclopropyl group into 2-Bromo-6-cyclopropyl-4-fluoroaniline?

- Methodological Answer : The cyclopropyl group can be introduced via Suzuki-Miyaura cross-coupling reactions. Use a brominated fluoroaniline precursor (e.g., 2-bromo-4-fluoroaniline) and cyclopropylboronic acid derivatives. Optimize conditions with palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in anhydrous solvents like THF or dioxane. Monitor reaction progress via TLC or HPLC .

Q. How can the purity and structural identity of this compound be confirmed?

- Methodological Answer :

- Purity : Use high-performance liquid chromatography (HPLC) with UV detection or GC-MS for volatile derivatives.

- Structural Confirmation : Employ multinuclear NMR (¹H, ¹³C, ¹⁹F) to assign substituent positions. For crystallographic validation, use single-crystal X-ray diffraction refined via SHELXL, ensuring R-factors < 5% .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 0–6°C to prevent decomposition. Use amber vials to minimize photodegradation. Purity (>95%) should be verified periodically via analytical techniques .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Combine complementary techniques:

- X-ray Crystallography : Resolve ambiguities in substituent positioning using SHELXL refinement and ORTEP-3 for visualization .

- 2D NMR (COSY, NOESY) : Assign coupling patterns and spatial proximities.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What computational approaches predict the electronic effects of substituents on reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to:

- Map electrostatic potentials (e.g., Mulliken charges) to identify nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., Fukui indices) for halogen displacement or cyclopropane ring-opening reactions. Use software like Gaussian or VASP with B3LYP/6-31G(d) basis sets .

Q. How can side reactions during cyclopropyl group introduction be minimized?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to reduce homocoupling byproducts.

- Ligand Optimization : Use bulky ligands (e.g., SPhos) to enhance selectivity.

- Kinetic Studies : Monitor reaction intermediates via in situ IR or Raman spectroscopy to identify competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.